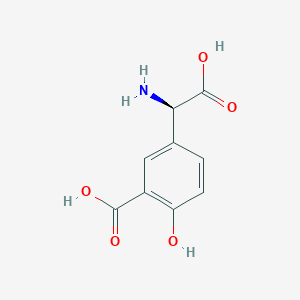

6-(2-Nitrovinyl)-1,4-benzodioxan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(2-Nitrovinyl)-1,4-benzodioxan involves strategies such as nitration and cycloaddition reactions. For instance, the synthesis of cyclopropyl 1,4-benzodioxanes and their subsequent nitration to form nitro-substituted products demonstrates the potential pathways for synthesizing nitrovinyl benzodioxan derivatives (Mochalov et al., 1994). Another relevant synthesis approach involves the reaction of 2-(2-nitrovinyl)-1,4-benzoquinone with heterocycles to form fused heterocyclic quinoid ring systems, showcasing a method that could be adapted for the synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan (Noland & Kedrowski, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-(2-Nitrovinyl)-1,4-benzodioxan often features significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their crystalline arrangement and stability. For example, the study of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile reveals insights into the orientation of nitro groups and the planarity of the benzodioxole ring, which could be relevant for understanding the structural characteristics of 6-(2-Nitrovinyl)-1,4-benzodioxan (Karthikeyan et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 6-(2-Nitrovinyl)-1,4-benzodioxan derivatives involves interactions with various reagents to form a range of products, showcasing the versatility of these compounds in organic synthesis. For instance, the reaction of methyl 4,6-O-benzylidene-2,3-dideoxy-3-nitro-α- and-β-d-erythro-hex-2-enopyranosides with phenylacetonitrile highlights the potential of nitrovinyl benzodioxan derivatives to participate in complex reactions leading to diverse structural motifs (Sakakibara & Sudoh, 1983).

Physical Properties Analysis

The physical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and material science. The crystallographic study of similar nitro-substituted compounds provides valuable information on molecular packing, hydrogen bonding, and crystal stability, which are important for understanding the physical behavior of 6-(2-Nitrovinyl)-1,4-benzodioxan (Saeed, Hussain, & Flörke, 2008).

Chemical Properties Analysis

The chemical properties of 6-(2-Nitrovinyl)-1,4-benzodioxan, including reactivity, stability, and interaction with other chemical entities, are defined by its molecular structure. Studies on related compounds, such as the reduction of nitro groups and the formation of benzimidazole-substituted nitronyl nitroxides, shed light on the reactivity patterns and potential applications of nitrovinyl benzodioxan derivatives in organic synthesis and material science (Tretyakov et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

Bacterial Biofilm Inhibition : New derivatives synthesized from 1,4-benzodioxane-6-amine have shown inhibitory action against bacterial biofilms formed by Escherichia coli and Bacillus subtilis, displaying modest cytotoxicity, which could be relevant in developing treatments against bacterial infections (Abbasi et al., 2020).

Anticancer Activity : Molecular docking and quantum chemical computational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine revealed potential anti-cancer properties through hydrolase inhibition activity, indicating its application in designing anticancer agents (Shafi et al., 2020).

Insecticidal Activity : Synthesis of benzoheterocyclic analogues, including compounds based on 1,4-benzodioxane structures, demonstrated significant insecticidal activities, offering a basis for developing new pesticides (Sawada et al., 2003).

Chemical Synthesis and Material Science

Organocatalytic Reactions : The compound was used in organocatalytic domino reactions to synthesize tetrahydro-6H-benzo[c]chromenes, demonstrating the control of five stereocenters in a quadruple-cascade reaction, showcasing its role in advanced organic synthesis techniques (Kotame et al., 2009).

Photophysical Properties : Diarylethene derivatives incorporating nitronyl nitroxides showed a photoswitchable intramolecular magnetic interaction, underlining the potential of such compounds in developing molecular electronic devices or spintronics (Matsuda and Irie, 2000).

Safety and Hazards

Zukünftige Richtungen

Research on similar compounds suggests potential future directions for “6-(2-Nitrovinyl)-1,4-benzodioxan”. For instance, cocrystal engineering has been used to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients derived from traditional Chinese medicine .

Wirkmechanismus

Target of Action

The primary target of 6-(2-Nitrovinyl)-1,4-benzodioxan, also known as Furvina, is the 30S ribosomal protein . This protein plays a crucial role in the process of protein synthesis within the cell .

Mode of Action

Furvina interacts with its target by acting as an antagonist . It binds to the P-decoding site of the 30S ribosomal subunit, thereby blocking the initiation of translation . This interaction and the resulting changes lead to the inhibition of protein synthesis, which is vital for the growth and survival of the cell .

Biochemical Pathways

This disruption can affect various downstream effects, including cell growth, division, and survival .

Result of Action

The molecular and cellular effects of Furvina’s action primarily involve the inhibition of protein synthesis. By blocking the initiation of translation, Furvina prevents the cell from producing necessary proteins, which can lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Furvina. For instance, temperature has been found to significantly affect Furvina’s stability, with the compound showing a tendency to gradually decrease its performance by increasing exposure time . This understanding of Furvina’s thermal stability can help in proposing potential applications in the pharmaceutical industry .

Eigenschaften

IUPAC Name |

6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQOWPIWGFTIAM-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Nitrovinyl)-1,4-benzodioxan | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)